

An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxepan-4-amine

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A Keystone Building Block for Saturated Heterocyclic Scaffolds in Drug Discovery

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Introduction: The Significance of the Oxepane Moiety

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a structural motif of increasing interest in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a broader chemical space compared to more common five- and six-membered rings. These characteristics can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, and novel interactions with biological targets. **Oxepan-4-amine**, with its strategically placed primary amine, represents a versatile building block for the introduction of this valuable scaffold into a diverse range of molecular architectures, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders and other complex diseases.

This technical guide provides a comprehensive overview of **Oxepan-4-amine**, including its chemical and physical properties, a detailed proposed synthesis with experimental protocols for its precursor, and a discussion of its potential applications in drug discovery, grounded in the current scientific literature.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a research setting.

Physicochemical Data

The key physicochemical properties of **Oxepan-4-amine** are summarized in the table below.

Property	Value	Source
CAS Number	911825-86-0	[1]
Molecular Formula	C ₆ H ₁₃ NO	[1]
Molecular Weight	115.17 g/mol	[1]
IUPAC Name	oxepan-4-amine	[1]
Canonical SMILES	<chem>C1CC(CCOC1)N</chem>	[1]
Monoisotopic Mass	115.099714038 Da	[1]
Topological Polar Surface Area	35.3 Å ²	[1]
XLogP3-AA (Predicted)	0.4	[1]

Safety and Handling

Oxepan-4-amine is classified as a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[\[1\]](#)

Hazard Statements:

- H227: Combustible liquid

- H315: Causes skin irritation
- H318: Causes serious eye damage
- H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to when handling **Oxepan-4-amine**. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Synthesis of Oxepan-4-amine: A Two-Step Approach

While specific, detailed, and peer-reviewed synthetic procedures for **Oxepan-4-amine** are not readily available in the public domain, a scientifically sound and logical two-step synthesis can be proposed based on established organic chemistry principles. This approach involves the synthesis of the key precursor, Oxepan-4-one, followed by its reductive amination.



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Figure 1: Proposed two-step synthesis workflow for **Oxepan-4-amine**.

Step 1: Synthesis of the Precursor, Oxepan-4-one (CAS: 62643-19-0)

The synthesis of the key intermediate, Oxepan-4-one, can be achieved through a Dieckmann condensation of a suitable linear diester, followed by hydrolysis and decarboxylation. The Dieckmann condensation is a robust and well-established method for the formation of cyclic β -keto esters.^{[2][3][4][5][6]}

2.1.1. Proposed Synthetic Protocol for Oxepan-4-one

This protocol is based on the general principles of the Dieckmann condensation for the formation of seven-membered rings.

Reaction Scheme:

Step-by-Step Methodology:

- Cyclization (Dieckmann Condensation):
 - To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen), add diethyl 3,3'-oxydipropionate dropwise at a temperature that maintains a gentle reflux.
 - The rationale for using a strong base like sodium ethoxide is to deprotonate the α -carbon of the diester, initiating the intramolecular cyclization.
 - After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete cyclization.
- Hydrolysis and Decarboxylation:
 - Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).
 - Heat the acidic mixture to reflux. This step serves to hydrolyze the intermediate β -keto ester and subsequently promote decarboxylation to yield the desired Oxepan-4-one.
 - Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
- Work-up and Purification:
 - After cooling, extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure Oxepan-4-one.

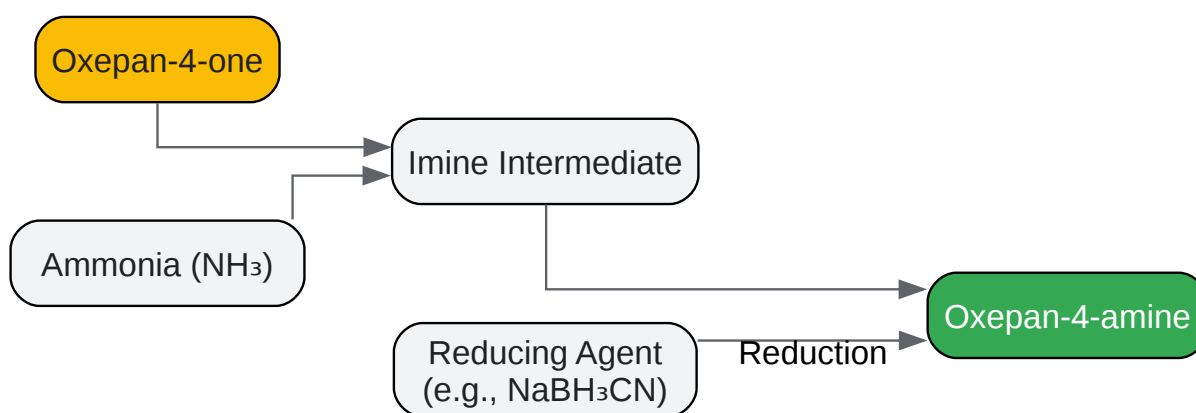
2.1.2. Spectroscopic Characterization of Oxepan-4-one

Although a complete set of experimental spectra is not readily available in publicly accessible databases, the following table summarizes the expected and reported spectroscopic data for Oxepan-4-one.

Spectroscopy	Expected/Reported Data	Source
¹³ C NMR	A reference to a ¹³ C NMR spectrum exists in the literature, but the full data is not widely available.	[7]
¹ H NMR	Expected signals would include multiplets for the methylene protons adjacent to the oxygen and the ketone.	
IR	A strong absorption band in the region of 1700-1725 cm ⁻¹ corresponding to the C=O stretch of a cyclic ketone.	
Mass Spec.	Molecular ion peak (M ⁺) at m/z = 114.14.	[7]

Step 2: Reductive Amination of Oxepan-4-one

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine (in this case, ammonia), which is then reduced in situ to the desired amine.



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Figure 2: Reductive amination of Oxepan-4-one to **Oxepan-4-amine**.

2.2.1. Proposed Synthetic Protocol for **Oxepan-4-amine**

This protocol is adapted from general procedures for the reductive amination of cyclic ketones.

Step-by-Step Methodology:

- Reaction Setup:
 - In a round-bottom flask, dissolve Oxepan-4-one in a suitable solvent, such as methanol or ethanol.
 - Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
- Imine Formation and Reduction:
 - To this solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the imine in the presence of the ketone.^[11]
 - The reaction is typically carried out at room temperature and may be stirred for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

- Work-up and Purification:
 - Carefully acidify the reaction mixture with dilute aqueous HCl to quench any remaining reducing agent.
 - Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
 - Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
 - Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude **Oxepan-4-amine** can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Spectroscopic Characterization of Oxepan-4-amine

In the absence of publicly available experimental spectra for **Oxepan-4-amine**, the following predictions can be made based on the analysis of its functional groups and comparison with analogous cyclic amines.

Spectroscopy	Predicted Data
^1H NMR	- A broad singlet for the $-\text{NH}_2$ protons, the chemical shift of which will be concentration and solvent dependent. - A multiplet for the proton at the C4 position (CH-N). - A series of multiplets for the methylene protons of the oxepane ring.
^{13}C NMR	- A signal for the C4 carbon bonded to the nitrogen atom, shifted downfield relative to the other sp^3 carbons. - Signals for the other five sp^3 carbons of the oxepane ring.
IR	- A pair of medium-intensity bands in the $3300\text{--}3500\text{ cm}^{-1}$ region, characteristic of the N-H stretching of a primary amine. - An N-H bending (scissoring) vibration in the $1590\text{--}1650\text{ cm}^{-1}$ region. - C-N stretching absorption in the $1000\text{--}1250\text{ cm}^{-1}$ range.
Mass Spec.	- A molecular ion peak (M^+) at $m/z = 115.17$. - A base peak resulting from α -cleavage (loss of a $\text{C}_3\text{H}_6\text{O}$ radical) to give a fragment at $m/z = 44$.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the direct use of **Oxepan-4-amine** in drug discovery are not extensively documented in publicly available literature, the oxepane scaffold is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

- **Exploration of Novel Chemical Space:** The non-planar, flexible nature of the seven-membered ring allows for the presentation of substituents in unique spatial arrangements, potentially leading to novel and selective interactions with biological targets.
- **Improved Physicochemical Properties:** The introduction of the oxepane moiety can modulate a compound's lipophilicity, polarity, and metabolic stability, which are critical parameters in

drug design.

- Scaffold for CNS-Active Compounds: Saturated heterocycles are common features of drugs targeting the central nervous system. The oxepane ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, to fine-tune pharmacological activity and pharmacokinetic properties.

Given the prevalence of the 4-aminocyclohexane and 4-aminopiperidine motifs in CNS drug discovery, it is highly probable that **Oxepan-4-amine** is utilized as a key building block in proprietary drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular frameworks through amide bond formation, further reductive amination, or other C-N bond-forming reactions.

Conclusion

Oxepan-4-amine is a valuable, yet under-documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known properties and a scientifically sound, proposed synthetic route via the reductive amination of Oxepan-4-one. The lack of extensive public data on this compound suggests that it may be a key intermediate in proprietary research, highlighting its potential value in the development of next-generation therapeutics. As the demand for novel scaffolds in drug discovery continues to grow, the strategic use of building blocks like **Oxepan-4-amine** will undoubtedly play a crucial role in the design and synthesis of innovative medicines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602810#oxepan-4-amine-cas-number-911825-86-0]

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